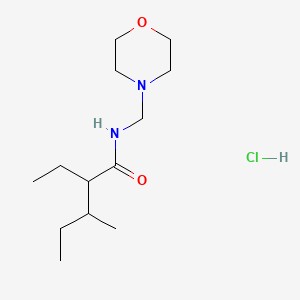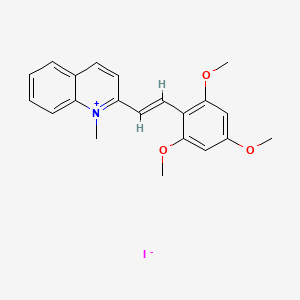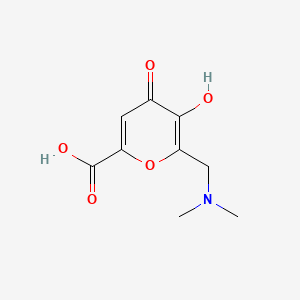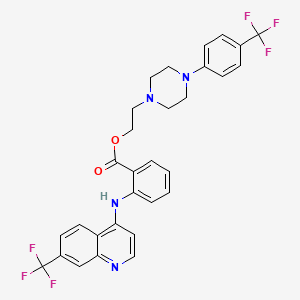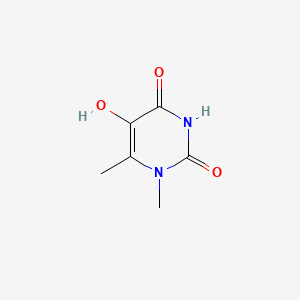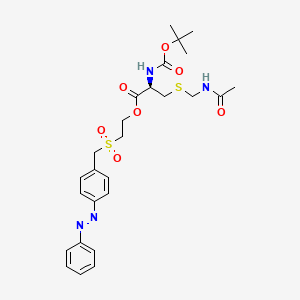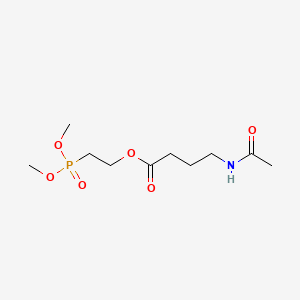
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, acetylamino groups, and dimethoxyphosphinyl groups
准备方法
合成路线和反应条件
丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯的合成通常涉及多个步骤,从制备丁酸衍生物开始。乙酰氨基通过乙酰化反应引入,而二甲氧基磷酰基通过磷酸化反应添加。这些反应中常用的试剂包括用于乙酰化的乙酸酐和用于磷酸化的亚磷酸二甲酯。 反应条件通常需要控制温度并使用催化剂以确保最终产物的产率高和纯度高 .
工业生产方法
在工业环境中,丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯的生产可能涉及大规模间歇或连续流程。 这些方法旨在优化合成效率和可扩展性,通常采用先进技术,如自动反应监测和纯化系统 .
化学反应分析
反应类型
丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯可以进行各种化学反应,包括:
氧化: 这种化合物可以被氧化生成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酯基转化为醇或其他还原形式。
常用试剂和条件
这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾)、用于还原的还原剂(如氢化铝锂)和用于取代反应的亲核试剂。 反应条件取决于所需的转化,但通常涉及特定的温度、溶剂和催化剂以实现最佳结果 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会生成羧酸,而还原可能会生成醇。 取代反应可以生成具有不同官能团的各种衍生物 .
科学研究应用
丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯在科学研究中有多种应用:
化学: 它被用作有机合成的构建模块,可以创造更复杂的分子。
生物学: 这种化合物可用于酶相互作用和代谢途径的研究。
工业: 它可能用于生产特种化学品和材料.
作用机制
丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。乙酰氨基可以参与与生物分子的氢键和其他相互作用,而二甲氧基磷酰基可能会影响化合物的反应性和稳定性。 这些相互作用会影响各种生化过程,包括酶活性和信号转导 .
相似化合物的比较
类似化合物
丁酸乙酯: 丁酸的简单酯衍生物,具有不同的官能团.
丁酸, 2-(乙酰氨基)-4-(乙氧基甲基磷酰基)-, 乙酯: 一种结构特征相似但取代基不同的密切相关化合物.
独特性
丁酸, 4-(乙酰氨基)-, 2-(二甲氧基磷酰基)乙酯由于其官能团的组合而独一无二,这些官能团赋予其独特的化学和生物学特性。 这种独特性使其在研究和工业中的特定应用中具有价值 .
属性
CAS 编号 |
152819-35-7 |
|---|---|
分子式 |
C10H20NO6P |
分子量 |
281.24 g/mol |
IUPAC 名称 |
2-dimethoxyphosphorylethyl 4-acetamidobutanoate |
InChI |
InChI=1S/C10H20NO6P/c1-9(12)11-6-4-5-10(13)17-7-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12) |
InChI 键 |
YLLCFUXEWITPGF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCC(=O)OCCP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


